Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol
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Overview
Description
Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol is a synthetic organic compound characterized by its cyclopentane ring substituted with a benzyloxy methyl group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclopentane ring: Starting from a suitable cyclopentane precursor, functional groups are introduced through various organic reactions.
Introduction of the benzyloxy methyl group: This step may involve the use of benzyl alcohol and a suitable methylating agent under basic conditions.
Addition of the trifluoromethoxy group: This could be achieved using trifluoromethoxy reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to simplify the structure or to remove specific functional groups.
Substitution: The benzyloxy methyl and trifluoromethoxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a simpler alcohol or hydrocarbon.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol can be compared with other cyclopentane derivatives:
Similar Compounds: Cyclopentane derivatives with different substituents such as hydroxyl, methoxy, or halogen groups.
Uniqueness: The presence of both benzyloxy methyl and trifluoromethoxy groups makes this compound unique, potentially imparting distinct chemical and physical properties.
Properties
Molecular Formula |
C14H17F3O3 |
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Molecular Weight |
290.28 g/mol |
IUPAC Name |
(1R,2R,4R)-4-(phenylmethoxymethyl)-2-(trifluoromethoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C14H17F3O3/c15-14(16,17)20-13-7-11(6-12(13)18)9-19-8-10-4-2-1-3-5-10/h1-5,11-13,18H,6-9H2/t11-,12-,13-/m1/s1 |
InChI Key |
YTZFZOBVXNILDZ-JHJVBQTASA-N |
Isomeric SMILES |
C1[C@H](C[C@H]([C@@H]1O)OC(F)(F)F)COCC2=CC=CC=C2 |
Canonical SMILES |
C1C(CC(C1O)OC(F)(F)F)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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